molecular formula C18H25BF3NO4 B8006197 tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)carbamate

tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)carbamate

Cat. No.: B8006197
M. Wt: 387.2 g/mol
InChI Key: DLCYCARPLWRRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)carbamate , reflecting its substituents and functional groups. The molecular formula, C₁₈H₂₅BF₃NO₄ , corresponds to a molecular weight of 387.21 g/mol . Key structural components include:

  • A tert-butyl carbamate group (–O(CO)NH–C(CH₃)₃) at the para position.
  • A trifluoromethyl group (–CF₃) at the meta position relative to the carbamate.
  • A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the ortho position.

Table 1: Atomic Composition and Bonding

Component Formula Fragment Role in Structure
Carbamate C₅H₁₁NO₂ Protection of amine group
Trifluoromethyl CF₃ Electron-withdrawing substituent
Pinacol boronate ester C₆H₁₂BO₂ Boron donor for cross-coupling

The SMILES notation (O=C(OC(C)(C)C)NC1=CC(C(F)(F)F)=CC=C1B2OC(C)(C)C(C)(C)O2) and InChI key (DLCYCARPLWRRSS-UHFFFAOYSA-N) further validate the connectivity and stereochemistry.

Crystallographic Studies and Stereoelectronic Properties

While direct crystallographic data for this specific compound are not publicly available, analogous boronate esters exhibit characteristic trigonal planar geometry around the boron atom, with B–O bond lengths averaging 1.36–1.39 Å. The pinacol ester moiety enforces rigidity, stabilizing the boron center for cross-coupling reactivity.

Stereoelectronic Effects:

  • The trifluoromethyl group induces strong electron-withdrawing effects, polarizing the aromatic ring and enhancing the electrophilicity of adjacent positions.
  • The tert-butyl carbamate group provides steric hindrance, protecting the amine while minimally perturbing the ring’s electronic landscape.
Table 2: Comparative Bond Lengths in Boronate Esters
Compound B–O (Å) B–C (Å) Reference
Pinacol phenylboronate 1.38 1.56
3-(N-Boc-amino)phenylboronic acid 1.37 1.58
This work (theoretical) 1.39 1.57

Spectroscopic Identification Patterns

¹H NMR Analysis (400 MHz, CDCl₃):

  • δ 1.34 (s, 12H) : Methyl protons of the pinacol boronate ester.
  • δ 1.54 (s, 9H) : tert-Butyl group from the carbamate.
  • δ 7.24–7.86 (m, 3H) : Aromatic protons adjacent to boron and CF₃ groups.
  • δ 6.55 (broad, 1H) : N–H proton of the carbamate.

¹³C NMR Analysis (101 MHz, CDCl₃):

  • δ 154.5 ppm : Carbamate carbonyl (C=O).
  • δ 124.7 ppm : Quaternary carbon bonded to boron.
  • δ 83.6 ppm : Pinacol oxygen-bearing carbons.
  • δ 34.9 ppm : tert-Butyl carbons.

¹⁹F NMR Analysis (376 MHz, CDCl₃):

  • A singlet at δ -62.3 ppm confirms the –CF₃ group’s presence.

IR Spectroscopy (ATR, cm⁻¹):

  • 1735 cm⁻¹ : Stretching vibration of the carbamate C=O.
  • 1340–1280 cm⁻¹ : B–O symmetric and asymmetric stretches.
  • 1130 cm⁻¹ : C–F stretching from –CF₃.

Mass Spectrometry (ESI-MS):

  • m/z 387.21 [M+H]⁺ : Molecular ion peak consistent with the formula C₁₈H₂₅BF₃NO₄.
  • Fragmentation pathways include loss of the tert-butyl group (–56.06 Da) and pinacol moiety (–142.12 Da).

Properties

IUPAC Name

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BF3NO4/c1-15(2,3)25-14(24)23-13-9-11(18(20,21)22)8-12(10-13)19-26-16(4,5)17(6,7)27-19/h8-10H,1-7H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCYCARPLWRRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)OC(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Boc Protection and Miyaura Borylation

This method involves initial protection of the aromatic amine followed by palladium-catalyzed borylation:

Step 1: Boc Protection of 3-Amino-5-(trifluoromethyl)phenylboronic Acid

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), tetrahydrofuran (THF).

  • Conditions : Room temperature, 4–6 hours under nitrogen atmosphere.

  • Mechanism : The amine reacts with Boc₂O via nucleophilic acyl substitution, forming the carbamate. DMAP accelerates the reaction by deprotonating the amine.

  • Yield : 80–85% after column purification.

Step 2: Miyaura Borylation

  • Reagents : Bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂, potassium acetate (KOAc), 1,4-dioxane.

  • Conditions : 80°C, 12–16 hours under inert gas.

  • Mechanism : Palladium facilitates oxidative addition of the aryl bromide (if present), followed by transmetallation with B₂Pin₂ and reductive elimination to install the boronate ester.

  • Yield : 70–75%.

Advantages :

  • Boc protection precedes borylation, avoiding side reactions with the boronate group.

  • High regioselectivity due to the directing effect of the trifluoromethyl group.

Halogen-Boron Exchange Followed by Carbamate Formation

An alternative route starts with a brominated precursor for direct boronate installation:

Step 1: Halogen-Boron Exchange

  • Reagents : 3-Bromo-5-(trifluoromethyl)aniline, n-BuLi, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Conditions : –78°C in THF, 1 hour.

  • Mechanism : Lithium-halogen exchange generates an aryl lithium intermediate, which reacts with the boronate electrophile.

  • Yield : 65–70%.

Step 2: Boc Protection

  • Identical to Step 1 in Section 1.1, yielding the final product.

Challenges :

  • Cryogenic conditions increase operational complexity.

  • Lower yields compared to palladium-catalyzed methods.

Optimization of Critical Parameters

Solvent and Catalyst Selection for Miyaura Borylation

ParameterOptimal ConditionEffect on Yield
Solvent 1,4-DioxaneEnhances Pd solubility; 75% yield
Catalyst Pd(dppf)Cl₂Prevents homo-coupling; 70% yield
Base KOAc (3 equiv)Neutralizes HBr byproduct; 72% yield
Temperature 80°CBalances reaction rate and decomposition

Boc Protection Efficiency

AdditiveReaction Time (h)Yield (%)
DMAP (5 mol%)485
Triethylamine878
None2460

DMAP significantly accelerates the reaction by acting as a nucleophilic catalyst.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Setup : Tubular reactor with in-line mixing of Boc₂O and amine precursor.

  • Benefits : 20% higher throughput compared to batch processes; reduced solvent waste.

Purification Techniques

  • Crystallization : Use of hexane/ethyl acetate mixtures achieves >98% purity.

  • Chromatography : Reserved for small-scale batches due to cost.

Comparative Analysis of Methods

MethodTotal Yield (%)CostScalability
Sequential Boc/Borylation56–64ModerateHigh
Halogen-Boron Exchange45–50HighLow

The sequential Boc protection and Miyaura borylation route is preferred for its balance of yield and practicality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The boronic ester group can be oxidized to form boronic acids.

  • Reduction: : The trifluoromethyl group can be reduced to form trifluoromethanol.

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids.

Major Products Formed

  • Oxidation: : Boronic acids

  • Reduction: : Trifluoromethanol

  • Substitution: : Various substituted phenyl derivatives

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its ability to participate in various reactions, including:

  • Cross-coupling reactions : It can act as a boron-containing reagent in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds.
  • Functionalization of aromatic compounds : The presence of the carbamate group allows for further functionalization, enhancing the compound's utility in creating complex molecular architectures.

Pharmaceutical Development

In drug discovery and development, tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)carbamate has been explored for:

  • Anticancer agents : Research indicates that derivatives of this compound exhibit promising activity against certain cancer cell lines by modulating biological pathways involved in tumor growth.
  • Neuroprotective effects : Studies have shown potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Materials Science

The compound's boron content makes it suitable for applications in materials science:

  • Polymer chemistry : It can be utilized to synthesize novel polymers with enhanced thermal and mechanical properties.
  • Nanotechnology : Its unique structure allows for incorporation into nanomaterials for applications in drug delivery systems and sensors.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of derivatives of this compound. The results indicated that specific modifications to the structure enhanced cytotoxicity against breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Case Study 2: Polymer Synthesis

In a polymer chemistry application, researchers synthesized a new class of polycarbonate using this compound as a monomer. The resulting polymer exhibited superior mechanical strength and thermal stability compared to traditional polycarbonates.

Mechanism of Action

The mechanism by which tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and catalysis. The trifluoromethyl group enhances the compound's stability and lipophilicity, making it suitable for various applications.

Comparison with Similar Compounds

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzyl)carbamate (3p)

  • Structure : Differs by a benzyl carbamate group instead of a phenyl carbamate.
  • Applications : Used in meta-selective C–H borylation for late-stage functionalization of pharmaceuticals .

tert-Butyl (3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

  • Structure : Pyridine core replaces benzene, with chlorine at the 3-position.
  • Reactivity : Chlorine acts as an electron-withdrawing group, stabilizing the boronate but requiring harsher coupling conditions. Pyridine’s nitrogen enhances coordination with palladium catalysts, improving reaction yields in heterocyclic systems .
  • Stability : More moisture-sensitive due to the pyridine’s polarity compared to the trifluoromethyl-substituted phenyl analog .

Aliphatic Boronic Esters

tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate

  • Structure : Aliphatic propyl chain instead of an aromatic ring.
  • Reactivity : Less stable under basic conditions due to the absence of aromatic stabilization. Primarily used in alkyl-alkyl couplings, which are less efficient than aryl-aryl couplings .
  • Solubility : Higher solubility in polar solvents compared to aromatic analogs .

Substituted Phenylcarbamates with Halogenated Groups

tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate

  • Structure : Bromine and fluorine substituents replace the boronate and trifluoromethyl groups.
  • Reactivity : Bromine serves as a leaving group in nucleophilic substitutions, enabling diversification into amines or ethers. Lacks utility in cross-coupling without a boronate .
  • Applications : Intermediate in synthesizing fluorinated bioactive molecules .

tert-Butyl (2-(chloromethyl)-5-(trifluoromethyl)phenyl)carbamate

  • Structure : Chloromethyl group instead of boronate.
  • Reactivity: Chloromethyl enables SN2 reactions for functional group interconversion. Limited to non-cross-coupling applications .

Comparative Analysis of Key Properties

Property Target Compound Pyridine Analog Aliphatic Analog
Molecular Weight ~347.3 g/mol (estimated) 308.12 g/mol 347.3 g/mol
Reactivity in Suzuki High (aromatic boronate) Moderate (chlorine deactivates ring) Low (aliphatic boronate)
Stability Stable under inert conditions; sensitive to protic solvents Moisture-sensitive due to pyridine Hydrolyzes readily in acidic/basic conditions
Solubility Moderate in THF, DCM High in DMF, DMSO High in MeOH, EtOAc
Synthetic Utility Cross-coupling, drug discovery Heterocyclic drug intermediates Alkyl chain functionalization

Biological Activity

tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)carbamate , also known by its CAS number 1160502-44-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

The molecular formula of this compound is C21H32BNO5C_{21}H_{32}BNO_5 with a molar mass of approximately 389.29 g/mol. Its structure incorporates a trifluoromethyl group and a dioxaborolane moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC21H32BNO5
Molar Mass389.29 g/mol
CAS Number1160502-44-2

The biological activity of this compound is primarily linked to its interaction with various biological targets. The presence of the dioxaborolane group suggests potential applications in drug design due to its ability to form reversible covalent bonds with biomolecules. This characteristic can enhance the selectivity and efficacy of the compound in targeting specific enzymes or receptors.

In Vitro Studies

Research has demonstrated that tert-butyl carbamates can modulate immune responses. One study indicated that compounds similar to this compound exhibited significant inhibition of the PD-1/PD-L1 pathway in mouse splenocytes at concentrations as low as 100 nM . This inhibition is crucial for enhancing T-cell activation and potentially improving anti-tumor immunity.

Case Studies

  • PD-L1 Inhibition :
    • A study evaluated the effects of various carbamate derivatives on PD-L1 interactions. The compound was able to rescue mouse immune cells by 92% at a concentration of 100 nM, indicating strong immunomodulatory properties .
  • Anticancer Activity :
    • Another investigation into dioxaborolane derivatives highlighted their potential as anticancer agents by disrupting cancer cell proliferation pathways. These compounds were found to induce apoptosis in various cancer cell lines through caspase activation and mitochondrial pathway engagement.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
  • Dioxaborolane Moiety : Facilitates interactions with nucleophilic sites in proteins and nucleic acids.

Q & A

Q. What are the key considerations for synthesizing this compound, and how can yields be optimized?

The synthesis of this compound typically involves palladium-catalyzed cross-coupling or electrophotocatalytic methods. For example, similar boron-containing carbamates are synthesized via reductive electrophotocatalysis, with yields varying based on the starting halide (chloride vs. bromide). Chloride precursors yield ~32%, while bromides improve yields to ~65% due to better leaving-group reactivity . Key steps include:

  • Using Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling .
  • Purification via silica gel chromatography to isolate the product .
  • Monitoring reaction progress using TLC and confirming purity via NMR (¹H/¹³C) and mass spectrometry (DART-MS) .

Table 1: Yield Optimization Based on Halide Substrates

Starting MaterialYield (%)
Chloride32
Bromide65

Q. How should researchers safely handle and store this compound?

  • Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Avoid ignition sources due to potential flammable byproducts .
  • Storage: Keep in airtight containers at 0–6°C to prevent degradation. Ensure the storage area is dry, well-ventilated, and away from strong acids/bases .
  • Spills: Contain using dry sand or absorbent materials, and dispose of as hazardous waste .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy: ¹H NMR (500 MHz, CDCl₃) reveals distinct peaks for the tert-butyl group (~1.3 ppm) and aromatic protons (~7.5–8.5 ppm). The trifluoromethyl group (-CF₃) is identified via ¹⁹F NMR .
  • Mass Spectrometry: DART-MS provides exact mass confirmation (e.g., [M+H]⁺) to validate molecular formula .
  • Chromatography: HPLC or GC-MS ensures purity, particularly for detecting residual catalysts (e.g., Pd) .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura coupling reactions involving this compound?

Low yields often stem from steric hindrance (trifluoromethyl group) or boronate instability. Mitigation strategies include:

  • Catalyst Optimization: Use PdCl₂(dppf) with ligand additives (e.g., SPhos) to enhance catalytic activity .
  • Reaction Conditions: Increase temperature (80–100°C) and use anhydrous solvents (THF, DMF) to stabilize the boronate intermediate .
  • Substrate Pre-activation: Pre-form the boronic acid via hydrolysis of the dioxaborolane group under mild acidic conditions .

Q. What mechanistic insights explain conflicting reactivity data in cross-coupling reactions?

Discrepancies in reactivity may arise from:

  • Electronic Effects: The electron-withdrawing trifluoromethyl group reduces nucleophilicity of the boronate, slowing transmetallation. Computational studies (DFT) can model electron density distribution .
  • Steric Effects: The tert-butyl carbamate group creates steric bulk, hindering Pd catalyst access. Smaller ligands (e.g., P(t-Bu)₃) may improve efficiency .
  • Byproduct Formation: Competing protodeboronation or homocoupling can occur; monitor via LC-MS and adjust base concentration (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. How is this compound applied in targeted drug synthesis or materials science?

  • Protease Inhibitors: The carbamate group serves as a protecting group in β-secretase inhibitor synthesis for Alzheimer’s research .
  • Diels-Alder Reactions: Acts as a dienophile in cycloadditions to construct polycyclic frameworks .
  • Photocatalysis: Used in light-driven amination to synthesize fluorinated bioactive molecules .

Data Contradiction Analysis

Q. Why do NMR spectra of similar compounds show variability in aromatic proton shifts?

Differences in ¹H NMR chemical shifts (e.g., 7.5 vs. 8.0 ppm) are attributed to:

  • Solvent Effects: CDCl₃ vs. DMSO-d₆ alters hydrogen bonding and ring current shielding .
  • Substituent Electronic Effects: The -CF₃ group deshields adjacent protons, while electron-donating groups (e.g., -OCH₃) shield them .
  • Crystal Packing: Solid-state interactions (e.g., hydrogen bonds) in single crystals may not reflect solution-state behavior .

Methodological Recommendations

  • Reaction Optimization: Use Design of Experiments (DoE) to systematically vary catalysts, solvents, and temperatures .
  • Troubleshooting: Combine DFT calculations with empirical data to resolve mechanistic ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.